molecular formula C19H22ClN3O4 B10955178 N'-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(4-methoxyphenyl)amino]butanehydrazide

N'-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(4-methoxyphenyl)amino]butanehydrazide

Cat. No.: B10955178
M. Wt: 391.8 g/mol
InChI Key: JFUUPMKFCSMGLK-SRZZPIQSSA-N
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Description

N’-[(E)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-(4-METHOXYANILINO)BUTANOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a chlorinated phenyl group, a methoxy group, and a butanohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-(4-METHOXYANILINO)BUTANOHYDRAZIDE typically involves multiple steps, starting with the preparation of the key intermediates. The process often includes:

    Formation of the hydrazide: This step involves the reaction of butanoic acid with hydrazine to form butanohydrazide.

    Aldehyde formation: The chlorinated phenyl group is introduced through the formation of an aldehyde intermediate.

    Condensation reaction: The final step involves the condensation of the aldehyde with the hydrazide to form the target compound under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-(4-METHOXYANILINO)BUTANOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce amines.

Scientific Research Applications

N’-[(E)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-(4-METHOXYANILINO)BUTANOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in research to understand its interactions with biological molecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of N’-[(E)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-(4-METHOXYANILINO)BUTANOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-(4-METHOXYANILINO)ETHANOHYDRAZIDE
  • N’-[(E)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-(4-METHOXYANILINO)PROPANOYLHYDRAZIDE

Uniqueness

N’-[(E)-1-(3-CHLORO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-(4-METHOXYANILINO)BUTANOHYDRAZIDE is unique due to its specific structural features, such as the combination of a chlorinated phenyl group and a butanohydrazide moiety

Properties

Molecular Formula

C19H22ClN3O4

Molecular Weight

391.8 g/mol

IUPAC Name

N-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-methoxyanilino)butanamide

InChI

InChI=1S/C19H22ClN3O4/c1-4-16(22-13-5-7-14(26-2)8-6-13)19(25)23-21-11-12-9-15(20)18(24)17(10-12)27-3/h5-11,16,22,24H,4H2,1-3H3,(H,23,25)/b21-11+

InChI Key

JFUUPMKFCSMGLK-SRZZPIQSSA-N

Isomeric SMILES

CCC(C(=O)N/N=C/C1=CC(=C(C(=C1)Cl)O)OC)NC2=CC=C(C=C2)OC

Canonical SMILES

CCC(C(=O)NN=CC1=CC(=C(C(=C1)Cl)O)OC)NC2=CC=C(C=C2)OC

Origin of Product

United States

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